5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound is characterized by a unique structure that includes a pyrrolo[3,2-d]pyrimidine core, which is further substituted with a benzyl group and two chlorine atoms. The presence of these substituents imparts significant biological activities, making this compound a subject of interest in medicinal chemistry and drug development.
The compound can be synthesized from various precursors, including 4-chloro-5-benzyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine through several chemical reactions involving specific reagents and conditions. Its chemical identity is defined by its CAS number 129872-83-9, with a molecular formula of C₁₃H₉Cl₂N₃ and a molecular weight of 278.14 g/mol .
5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is classified as a pyrrolopyrimidine derivative. Pyrrolopyrimidines are known for their diverse pharmacological properties, including anticancer and anti-inflammatory activities. This compound's structural features allow it to interact with various biological targets, making it a valuable candidate in drug discovery.
The synthesis of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves two main stages:
The molecular structure of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine features:
The compound's molecular formula is C₁₃H₉Cl₂N₃, which indicates it contains:
The structural arrangement contributes to its unique chemical properties and biological activity.
5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions:
These reactions are typically conducted under controlled conditions using appropriate solvents and reagents to ensure high yields and selectivity for desired products.
The mechanism of action for 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine primarily involves its interaction with specific enzymes and receptors within cells. It has been shown to inhibit certain kinases by binding to their active sites. This interaction disrupts cellular signaling pathways that are crucial for cell proliferation and survival.
Research indicates that this compound can induce apoptosis (programmed cell death) in cancer cells by blocking key phosphorylation events necessary for tumor growth. It has demonstrated significant anticancer activity across various cell lines with effective concentrations (EC50 values) ranging from low micromolar levels .
The physical properties of 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine include its state as a solid at room temperature and its solubility profile in organic solvents.
The chemical properties include:
Data regarding melting points or boiling points may vary based on purity but are essential for practical applications in synthesis and formulation.
5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has shown potential in various scientific applications:
The 9-deazapurine architecture in pyrrolo[3,2-d]pyrimidines eliminates the N9 nitrogen of natural purines, relocating molecular charge distribution while preserving the bicyclic heteroaromatic framework. This modification substantially alters electronic properties: Quantum mechanical analyses reveal a 15-20% reduction in dipole moment compared to adenine congeners, coupled with a 0.3-0.5 eV decrease in HOMO-LUMO gap energy. These electronic features facilitate π-stacking interactions with tyrosine or phenylalanine residues in hydrophobic kinase pockets. The specific 2,4-dichloro substitution pattern in our target compound introduces two strong electron-withdrawing groups, creating an electron-deficient π-system that preferentially binds to ATP-binding sites through complementary charge transfer. This is evidenced by crystallographic studies of analogous inhibitors bound to RET kinase, where chloro substituents participate in halogen bonding with backbone carbonyls (bond lengths: 3.2-3.3Å; angles: 155-165°) [6].
The benzyl group at N5 introduces steric bulk (van der Waals volume ≈ 120 ų) and moderate lipophilicity (calculated logP increase of 1.8 versus unsubstituted parent), significantly altering pharmacokinetic behavior. Molecular dynamics simulations demonstrate that the benzyl moiety occupies a hydrophobic subpocket inaccessible to natural purines, explaining the enhanced selectivity profiles observed in kinase inhibition assays. Additionally, the rotatable bond between the pyrrolopyrimidine core and phenyl ring permits conformational adaptation to divergent protein topologies, contributing to broad-spectrum activity [5][8].
Halogenation has served as a cornerstone strategy in pyrrolopyrimidine optimization since initial explorations of unsubstituted scaffolds in the 1980s. The chronological development reveals methodical structure-activity relationship (SAR) evolution:
Comparative Analysis of Halogenated PyrrolopyrimidinesTable 2: Evolution of key pyrrolopyrimidine pharmacophores
Structural Feature | Example Compound | Molecular Weight | Key Pharmacological Advancement | Limitation Addressed | ||
---|---|---|---|---|---|---|
Unsubstituted core | 7H-Pyrrolo[2,3-d]pyrimidine | 119.12 g/mol | Purine-mimetic base | Low target affinity | ||
Monohalogenated | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 153.57 g/mol | Enhanced kinase binding (Kd↓ 40%) | Metabolic instability | ||
Dihalogenated | 4,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine | 188.02 g/mol | Halogen bonding network formation | Cellular penetration | ||
Dihalogenated + N5-alkyl | 2,4-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | 202.04 g/mol | Plasma stability (t½ ↑ 300%) | Target selectivity | ||
Dihalogenated + N5-aryl | 5-Benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | 278.14 g/mol | Nanomolar potency against resistant mutants | Solubility optimization |
N5-benzyl substitution represents a strategic response to the limitations observed with smaller alkyl groups in antiproliferative compounds. The benzyl moiety serves dual purposes: sterically blocking metabolic oxidation at the vulnerable pyrrole nitrogen while creating extended surface complementarity with hydrophobic kinase regions. This is exemplified by 5-benzyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine's 50-fold greater half-life in microsomal assays compared to its 5-methyl counterpart, directly attributable to hindered cytochrome P450 access to the electron-rich heterocycle [5][10].
Synthetic accessibility enhances this compound's utility: The benzyl group is efficiently introduced early in the synthetic sequence via N-alkylation of pyrrolopyrimidine precursors using benzyl bromide under phase-transfer conditions. Subsequent regioselective chlorination at C2 and C4 employs phosphorus oxychloride or, alternatively, antimony trichloride/tert-butyl nitrite systems to convert amine precursors to dichloro derivatives (77% yield reported for the target compound) [10]. Structure-activity studies reveal strict dependence of activity on benzyl orientation – para-substituted electron-withdrawing groups diminish potency, while ortho-substitution causes steric clash. The unsubstituted benzyl variant achieves optimal balance, enhancing cellular uptake (log P = 2.8) while maintaining sufficient aqueous solubility (>25 μg/mL) for in vitro evaluation [8].
Mechanistically, the N5-benzyl group enables unique target engagement strategies. In RET kinase inhibition, the benzyl phenyl ring participates in edge-to-face interactions with Phe891, contributing ≈2.8 kcal/mol binding energy through van der Waals contacts. Simultaneously, rotational freedom allows adaptation to resistance-conferring mutations like V804M through induced-fit binding. This adaptability translates to exceptional retention of potency against mutant kinases – a critical advantage over rigid scaffolds [6]. Beyond oncology, the enhanced membrane permeability afforded by benzyl substitution has proven valuable in antiparasitic applications, with related 7-deazaadenosine analogs demonstrating irreversible clearance of Trichomonas vaginalis at nanomolar concentrations [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0